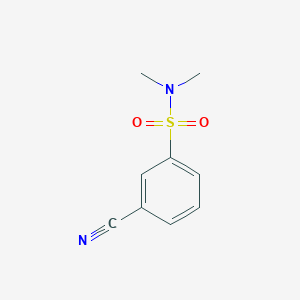

3-cyano-N,N-dimethylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-cyano-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-11(2)14(12,13)9-5-3-4-8(6-9)7-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZJKIAEWPTBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429161 | |

| Record name | 3-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597561-38-1 | |

| Record name | 3-Cyano-N,N-dimethylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597561-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-cyano-N,N-dimethylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 Cyano N,n Dimethylbenzenesulfonamide and Its Derivatives

Established Synthetic Routes to 3-cyano-N,N-dimethylbenzenesulfonamide

While a specific, dedicated synthetic protocol for this compound is not extensively documented in readily available literature, its synthesis can be logically approached through well-established reactions in organic chemistry. The most direct and plausible method involves the reaction of a commercially available precursor, 3-cyanobenzenesulfonyl chloride, with dimethylamine (B145610).

A primary synthetic pathway commences with 3-cyanobenzenesulfonyl chloride, which is available from various chemical suppliers. sigmaaldrich.comjk-sci.comthermofisher.comscbt.com The core of this synthetic approach lies in the nucleophilic substitution reaction at the sulfonyl chloride group. Dimethylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction typically proceeds readily to form the stable N,N-disubstituted sulfonamide bond. The general reaction is illustrated below:

Figure 1: Proposed Synthesis of this compound

An alternative, though likely more complex, synthetic strategy would be a Sandmeyer-type reaction. wikipedia.orgnih.govmasterorganicchemistry.com This would involve the diazotization of 3-amino-N,N-dimethylbenzenesulfonamide, followed by treatment with a cyanide salt, typically in the presence of a copper(I) catalyst. This method is a powerful tool for introducing a cyano group onto an aromatic ring. masterorganicchemistry.com However, it necessitates the prior synthesis of the corresponding amino-substituted N,N-dimethylbenzenesulfonamide.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

For the proposed synthesis from 3-cyanobenzenesulfonyl chloride and dimethylamine, several reaction parameters can be optimized to maximize the yield and purity of this compound. Key factors to consider include the choice of solvent, temperature, and the presence of a base to neutralize the hydrochloric acid byproduct.

| Parameter | Variation | Rationale | Potential Outcome |

| Solvent | Aprotic (e.g., Dichloromethane, THF) vs. Protic (e.g., Water, Ethanol) | Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. | Higher yield and purity in aprotic media. |

| Temperature | 0 °C to room temperature | The reaction is typically exothermic. Lower temperatures can help control the reaction rate and minimize side products. | Improved selectivity and reduced decomposition of reactants or products. |

| Base | Excess dimethylamine vs. Tertiary amine (e.g., Triethylamine) | A base is required to scavenge the HCl formed. Using excess dimethylamine is cost-effective, while a non-nucleophilic tertiary amine can prevent the formation of quaternary ammonium (B1175870) salts. | Cleaner reaction profile and easier purification with a tertiary amine. |

| Stoichiometry | Molar ratio of dimethylamine to sulfonyl chloride | A slight excess of the amine can drive the reaction to completion. | Increased conversion of the starting sulfonyl chloride. |

Interactive Data Table: Hypothetical Optimization of Reaction Conditions

Users can select different reaction parameters to see the projected impact on the yield of this compound. This is a conceptual tool based on general principles of organic synthesis.

Explore Reaction Conditions

Projected Yield: %

Comparative Analysis of Different Synthetic Pathways

A comparative analysis of the two plausible synthetic pathways highlights the advantages and disadvantages of each approach.

| Pathway | Starting Materials | Number of Steps | Potential Yield | Scalability |

| Sulfonamide Formation | 3-Cyanobenzenesulfonyl chloride, Dimethylamine | 1 | High | High |

| Sandmeyer Reaction | 3-Amino-N,N-dimethylbenzenesulfonamide, Sodium nitrite, Copper(I) cyanide | 2 (including diazotization) | Moderate to High | Moderate |

The direct sulfonamide formation is clearly the more efficient and straightforward route, relying on a single, high-yielding step from a commercially available precursor. The Sandmeyer reaction, while a valid alternative, introduces additional synthetic steps and the handling of potentially unstable diazonium intermediates, which can be a concern for scalability and safety. nih.gov

Advanced Derivatization of the this compound Core

The this compound core offers multiple sites for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

Functionalization at the Sulfonamide Moiety

While the N,N-dimethyl substitution on the sulfonamide is generally stable, derivatization could potentially be achieved through demethylation followed by reaction with different amines or other nucleophiles. However, such transformations are often challenging and may require harsh conditions. A more common approach in medicinal chemistry is to vary the amine component during the initial synthesis. For instance, reacting 3-cyanobenzenesulfonyl chloride with different primary or secondary amines would lead to a range of N-substituted derivatives.

Transformations of the Cyano Group

The cyano group is a versatile functional handle that can be converted into a variety of other functionalities. nih.gov

The hydration of the nitrile group in this compound can lead to the corresponding amide, 3-(aminocarbonyl)-N,N-dimethylbenzenesulfonamide. This transformation can be achieved under either acidic or basic conditions. Selective hydration to the amide without further hydrolysis to the carboxylic acid can be challenging but is often achievable with careful control of reaction conditions or the use of specific catalysts. rsc.orgmdpi.comresearchgate.net For instance, the use of a sodium hydroxide (B78521) catalyst has been shown to selectively hydrate (B1144303) aromatic nitriles to their corresponding amides. rsc.org

Further hydrolysis, typically under more stringent acidic or basic conditions, will convert the cyano group to a carboxylic acid, yielding 3-carboxy-N,N-dimethylbenzenesulfonamide. The kinetics of hydrolysis of similar aromatic nitriles have been studied, indicating that the reaction proceeds through an amide intermediate. researchgate.net

Various catalytic systems have been developed for the selective hydration of nitriles, including those based on transition metals like ruthenium and rhodium, which can offer high efficiency under mild conditions. mdpi.comresearchgate.net The Ghaffar-Parkins catalyst, a platinum-based system, is also known for its high activity and chemoselectivity in nitrile hydration. orgsyn.org

Cycloaddition Reactions (e.g., Tetrazole Formation)

The [3+2] cycloaddition reaction is a powerful tool for the synthesis of five-membered heterocyclic rings. In the context of this compound, the cyano group serves as a competent dipolarophile for the construction of tetrazole moieties. The reaction typically involves the treatment of the nitrile with an azide (B81097) source, often sodium azide, in the presence of a catalyst.

The formation of 5-substituted 1H-tetrazoles from organic nitriles is a well-established transformation. researchgate.net This reaction can be catalyzed by various reagents, including zinc salts, which facilitate the cycloaddition of the azide ion to the carbon-nitrogen triple bond of the cyano group. researchgate.net An eco-friendly protocol using ZnBr2 in water under reflux conditions has been reported for the synthesis of N-aryl-N-(1H-tetrazol-5-yl)benzenesulfonamides from their corresponding N-cyano-N-arylbenzenesulfonamides, achieving excellent yields. researchgate.net This suggests a plausible route for the conversion of this compound to its tetrazole analogue, 3-(1H-tetrazol-5-yl)-N,N-dimethylbenzenesulfonamide. The proposed mechanism involves the coordination of the nitrile to the metal catalyst, activating it towards nucleophilic attack by the azide anion, followed by cyclization and protonation to yield the tetrazole ring.

A variety of catalysts, including metal oxides and other Lewis acids, have been shown to promote this transformation, often under mild conditions. The choice of catalyst and reaction conditions can influence the reaction rate and yield.

| Reactant | Reagent | Catalyst | Product | Ref |

| This compound | Sodium Azide | ZnBr2 | 3-(1H-tetrazol-5-yl)-N,N-dimethylbenzenesulfonamide | researchgate.net |

Substitutions and Modifications on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. The existing cyano and N,N-dimethylsulfamoyl groups are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNA_r). mdpi.comyoutube.comntu.edu.sg

In SNA_r reactions, a potent nucleophile can displace a suitable leaving group on the aromatic ring. While the parent molecule lacks a conventional leaving group like a halogen, the strong electron-withdrawing nature of the substituents can facilitate the displacement of other groups or direct the addition of nucleophiles to specific positions. The cyano and sulfonyl groups are meta-directing in electrophilic substitutions but would direct incoming nucleophiles to the ortho and para positions in nucleophilic aromatic substitutions. youtube.com For instance, amination of methoxy (B1213986) arenes via nucleophilic aromatic substitution has been reported using sodium hydride and lithium iodide. ntu.edu.sg This suggests that if a suitable leaving group were present at the ortho or para position relative to the electron-withdrawing groups on the this compound ring, it could be displaced by various nucleophiles such as amines, alkoxides, or thiolates.

Furthermore, modifications of the existing substituents can also be considered. For example, the cyano group could potentially be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing further handles for derivatization.

| Substitution Type | Position | Potential Reagents | Potential Products |

| Nucleophilic Aromatic Substitution | Ortho/Para to EWG | Amines, Alkoxides, Thiolates | Substituted benzenesulfonamide (B165840) derivatives |

| Modification of Cyano Group | 3-position | H2O/H+ or OH- | 3-(carboxy)-N,N-dimethylbenzenesulfonamide |

| Modification of Cyano Group | 3-position | H2/Catalyst | 3-(aminomethyl)-N,N-dimethylbenzenesulfonamide |

Heterocycle Annulation and Fusion Utilizing the Core Structure

The this compound scaffold can serve as a building block for the construction of fused heterocyclic systems. These annulation reactions typically involve the participation of the cyano group and an adjacent functional group on the benzene ring, which would need to be introduced through substitution reactions as described previously.

The synthesis of pyridine (B92270) and pyrimidine (B1678525) rings often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amine or amidine. organic-chemistry.orgbaranlab.org To construct a pyridine or pyrimidine ring fused to the benzenesulfonamide core, one could envision a strategy starting with the introduction of an amino group ortho to the cyano group on the benzene ring of this compound. This could potentially be achieved through a nitration reaction followed by reduction. The resulting 2-amino-3-cyano-benzenesulfonamide derivative would be a valuable precursor for various cyclization reactions.

For example, condensation of this ortho-aminonitrile with a 1,3-dicarbonyl compound under acidic or basic conditions could lead to the formation of a fused pyridine ring. Similarly, reaction with a one-carbon synthon, such as an orthoformate, followed by treatment with ammonia (B1221849) or an amine, could yield a fused pyrimidine ring. The synthesis of thiopyrimidine-benzenesulfonamide compounds has been reported, highlighting the utility of benzenesulfonamide derivatives in constructing such heterocyclic systems. mdpi.com

| Precursor | Reagent | Resulting Heterocycle |

| 2-Amino-3-cyano-benzenesulfonamide derivative | 1,3-Dicarbonyl compound | Fused Pyridine |

| 2-Amino-3-cyano-benzenesulfonamide derivative | Triethyl orthoformate, Ammonia | Fused Pyrimidine |

The construction of thiophene (B33073) and thiazole (B1198619) rings often utilizes sulfur-containing reagents. The Gewald reaction is a well-known method for the synthesis of 2-aminothiophenes, involving the reaction of a carbonyl compound, a cyano-activated methylene (B1212753) compound, and elemental sulfur in the presence of a base. organic-chemistry.orgarkat-usa.orgnih.gov To apply this to the this compound core, one could introduce an acetyl group or another suitable carbonyl-containing side chain onto the benzene ring. This functionalized benzenesulfonamide could then undergo a Gewald reaction with elemental sulfur to form a fused thiophene ring.

For the synthesis of a fused thiazole ring, a common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. iaea.orgnih.govbepls.com A plausible strategy would involve the introduction of an amino group onto the benzene ring of this compound, followed by conversion to a thioamide. Subsequent reaction with an α-haloketone could then lead to the formation of a fused thiazole ring. The synthesis of thiazole derivatives bearing a sulfonamide moiety has been documented, indicating the feasibility of this approach. iaea.orgnih.govbohrium.com

| Precursor | Reaction | Resulting Heterocycle |

| Acetyl-substituted benzenesulfonamide | Gewald Reaction (with Sulfur) | Fused Thiophene |

| Thioamide-substituted benzenesulfonamide | Hantzsch Synthesis (with α-haloketone) | Fused Thiazole |

Chromene and benzochromene derivatives can be synthesized through various methods, often involving the reaction of a phenol (B47542) with a β-ketoester or a malonate derivative. A common approach for the synthesis of 2-amino-4H-chromenes involves a one-pot, three-component reaction of a salicylaldehyde (B1680747), an active methylene compound (like malononitrile), and a nucleophile. nih.govrsc.orgresearchgate.net

To construct a chromene ring fused to the this compound core, one would first need to introduce a hydroxyl group and an aldehyde group in ortho positions on the benzene ring. This could be a multi-step process involving, for example, regioselective hydroxylation and formylation reactions. The resulting salicylaldehyde derivative of the benzenesulfonamide could then be reacted with an active methylene compound, such as malononitrile, in the presence of a base to yield the fused chromene system. The synthesis of chromene derivatives incorporating a sulfonamide moiety has been reported, demonstrating the compatibility of these functional groups in such cyclization reactions. nih.govnih.govresearchgate.net

| Precursor | Reagents | Resulting Heterocycle |

| Salicylaldehyde-substituted benzenesulfonamide | Malononitrile, Base | Fused Chromene |

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or a related species with a hydrazine (B178648) derivative. nih.govresearchgate.netnih.govmdpi.com To build a pyrazole (B372694) ring fused to the benzenesulfonamide framework, a strategy could involve the introduction of a side chain that can be converted into a 1,3-dicarbonyl equivalent. For instance, an acetyl group could be introduced onto the benzene ring, which could then be reacted with a reagent like dimethylformamide-dimethylacetal (DMF-DMA) to form an enaminone. This intermediate could then be cyclized with hydrazine to form the fused pyrazole ring.

Alternatively, a hydrazone derivative of a ketone-substituted benzenesulfonamide could serve as a precursor. The synthesis of pyrazoles from sulfonyl hydrazones has been described, providing a potential route to these derivatives. rsc.org The incorporation of a sulfonamide group into the pyrazole framework is a known strategy in medicinal chemistry. nih.govresearchgate.netresearchgate.net

| Precursor | Reagents | Resulting Heterocycle |

| Enaminone-substituted benzenesulfonamide | Hydrazine | Fused Pyrazole |

| Sulfonyl hydrazone of a ketone-substituted benzenesulfonamide | Cyclization conditions | Fused Pyrazole |

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis is fundamental to the efficient synthesis of complex aromatic compounds, including analogs of this compound. Modern catalytic methods offer pathways to these molecules under milder conditions, with greater functional group tolerance and higher selectivity compared to classical synthetic routes.

Transition Metal-Catalyzed Processes (e.g., Palladium-mediated couplings)

Transition metal catalysis, particularly using palladium, is a cornerstone for the formation of aryl nitriles and the construction of substituted benzenesulfonamide frameworks. researchgate.net Palladium-catalyzed cyanation reactions are a prominent and well-studied method for introducing the cyano group onto an aryl ring. researchgate.net These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) complex, followed by a cyanide exchange and subsequent reductive elimination to yield the aryl nitrile. researchgate.net A significant challenge in these reactions is the potential for the catalyst to be deactivated by excess cyanide ions. researchgate.net

To address this, various non-toxic and readily available cyanide sources have been developed, such as potassium ferrocyanide (K₄[Fe(CN)₆]). nih.govorganic-chemistry.orgnih.gov The use of K₄[Fe(CN)₆] in combination with a palladium catalyst like Pd(OAc)₂ allows for a practical and efficient cyanation of aryl bromides and chlorides. nih.govorganic-chemistry.org This method displays a high tolerance for substrates bearing free N-H or O-H groups, which is particularly relevant for the synthesis of sulfonamide derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are also instrumental in synthesizing more complex analogs. researchgate.net For instance, C-N cross-coupling reactions can be used to form the sulfonamide bond itself. An efficient method for the C-N cross-coupling of sulfinamides and aryl halides has been developed using a Pd₂(dba)₃ catalyst with a tBuXPhos ligand. organic-chemistry.org This approach is notable for its ability to proceed without racemization when using chiral sulfinamides, which is crucial for the synthesis of enantiomerically pure compounds. organic-chemistry.org

| Palladium Source | Ligand | Cyanide Source | Substrate | Key Features | Reference |

|---|---|---|---|---|---|

| Palladacycle precatalyst P1 | L2 (a biaryl phosphine) | K₄[Fe(CN)₆]·3H₂O | (Hetero)aryl chlorides and bromides | High functional group tolerance (e.g., free N-H in sulfonamides). | nih.gov |

| Pd(OAc)₂ (0.1 mol %) | None (Ligand-free) | K₄[Fe(CN)₆] | Aryl bromides | Practical, high turnover numbers (TON), avoids costly or air-sensitive ligands. | organic-chemistry.orgnih.gov |

| Pd₂(dba)₃ | tBuXPhos | Not applicable (C-N coupling) | Aryl halides and sulfinamides | Efficient C-N bond formation for N-aryl sulfinamides; preserves chirality. | organic-chemistry.org |

Organocatalysis in Derivative Synthesis

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a complementary approach to metal-based catalysis. acs.org These catalysts, which are small organic molecules, are often more stable, less toxic, and more readily available than their transition metal counterparts. acs.org In the context of synthesizing derivatives of this compound, organocatalysis can be employed to introduce chirality or to construct complex heterocyclic systems appended to the core structure.

For example, chiral phosphoric acids have been used as efficient organocatalysts in enantioselective Friedel-Crafts reactions to create complex chiral molecules. researchgate.net Similarly, bifunctional organocatalysts can facilitate cascade reactions, such as thia-Michael/aldol/annulation sequences, to build polycyclic systems with high stereocontrol. nih.gov While direct examples on this compound may not be prevalent, these principles can be applied to its derivatives. For instance, an aldehyde or ketone functionality introduced elsewhere in a precursor molecule could be a handle for asymmetric transformations catalyzed by proline-derived secondary amines. acs.org Such strategies could lead to the synthesis of enantioenriched sulfonamide derivatives with potential applications in medicinal chemistry.

Ligand Design for Improved Catalytic Performance

In transition metal-catalyzed reactions, the choice of ligand is crucial as it directly influences the catalyst's stability, activity, and selectivity. researchgate.net For palladium-catalyzed cyanations, the ligand must facilitate the key steps of the catalytic cycle while preventing catalyst deactivation by the cyanide anion. researchgate.net Bulky biaryl phosphine (B1218219) ligands have been shown to be effective in this regard, as they can shield the active catalytic site from inhibitory coordination while promoting the desired reductive elimination step. nih.govmit.edu The use of specific ligands, such as tBuXPhos in C-N cross-coupling reactions, has been optimized to achieve high yields and preserve the chirality of the products. organic-chemistry.org

Interestingly, successful palladium-catalyzed cyanation has also been achieved under ligand-free conditions. organic-chemistry.orgnih.gov In these cases, the solvent, such as dimethylacetamide (DMAC), may play a role in stabilizing the catalytic species. organic-chemistry.org This approach is highly practical and cost-effective, avoiding the need for expensive and often air-sensitive phosphine ligands. organic-chemistry.orgnih.gov The development of both sophisticated ligands and ligand-free systems provides chemists with a versatile toolkit to optimize the synthesis of specific this compound analogs.

Novel Synthetic Techniques and Process Intensification

To meet the demands of modern chemical research, particularly in drug discovery, synthetic methodologies are continuously evolving towards greater speed, efficiency, and automation. Techniques like microwave-assisted synthesis and automated platforms are key to intensifying the process of discovering and developing new chemical entities.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. semanticscholar.orgnih.gov By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield and purity. nih.govanalis.com.my This method has been successfully applied to the synthesis of various heterocyclic compounds containing cyano and sulfonamide moieties. durham.ac.ukresearchgate.netarkat-usa.org

For instance, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives and fluorinated coumarino sulfonamides has been efficiently achieved using microwave heating. researchgate.netarkat-usa.org The key advantages reported are the significant reduction in reaction time and generally higher yields compared to conventional heating methods. analis.com.myarkat-usa.org This rapid, efficient heating makes microwave synthesis particularly suitable for the rapid generation of libraries of analogs for biological screening.

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Knoevenagel condensation for coumarin-azo derivatives | 8-18 hours | 56-79% | 8-17 minutes | 74-85% | analis.com.my |

| Hydrolysis of coumarin-azo esters | 6 hours | 76-85% | 6 minutes | 82-94% | analis.com.my |

| Synthesis of fluorinated coumarino sulfonamides | Not specified | Lower yields | Shorter time | Higher yields | arkat-usa.org |

Automated Synthesis Platforms and High-Throughput Methodologies

The automation of organic synthesis is transforming the process of drug discovery and materials science. nih.gov Automated platforms can perform multi-step syntheses with high precision and reproducibility, enabling the rapid production of compound libraries for high-throughput screening. nih.govyoutube.com

Flow-through synthesis systems have been developed for the automated production of sulfonamides. nih.gov In one such system, primary sulfonamides were monoalkylated using a "catch and release" protocol to generate a 48-member library of secondary sulfonamides in good yields and high purities without the need for traditional column chromatography. nih.gov These platforms integrate reactors, pumps, and purification modules under computer control, allowing for unattended operation. nih.gov

More advanced platforms, such as SRI International's SynFini™, leverage artificial intelligence and robotics to accelerate the entire discovery cycle, from designing synthetic routes to producing and testing molecules. youtube.com Such systems can test and validate reaction conditions at a microscale before scaling up, dramatically reducing the time required to move from a molecular concept to a physical sample. youtube.com The application of these high-throughput methodologies to the synthesis of this compound derivatives would enable the exploration of a vast chemical space, significantly accelerating the identification of compounds with desired properties.

Flow Chemistry Applications

The application of flow chemistry to the synthesis of this compound and its derivatives represents a significant advancement over traditional batch processing. Continuous flow methodologies offer enhanced safety, improved reaction control, and greater scalability, which are critical advantages in the production of fine chemicals and pharmaceutical intermediates. While specific literature detailing the end-to-end flow synthesis of this compound is not extensively documented, the principles and techniques demonstrated for the continuous production of related aromatic sulfonamides and their precursors are directly applicable.

The synthesis of this compound typically proceeds through two key steps: the formation of the sulfonyl chloride intermediate, followed by amination. Both of these transformations have been successfully adapted to continuous flow processes for analogous structures.

A primary advantage of flow chemistry is the ability to handle hazardous reagents and highly exothermic reactions with a much higher degree of safety. For instance, the preparation of aryl sulfonyl chlorides often involves potent reagents like chlorosulfonic acid, and the reactions can be difficult to control on a large scale in batch reactors. rsc.orgmdpi.com Flow systems, with their small reactor volumes and superior heat exchange capabilities, mitigate the risks of thermal runaway. rsc.org

Continuous flow protocols have been developed for the synthesis of sulfonyl chlorides from various precursors, such as disulfides and thiols, using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) in microreactors. These systems demonstrate high space-time yields, with short residence times. rsc.org For example, a small reactor volume of 639 μL with a residence time of only 41 seconds can achieve a space-time yield of 6.7 kg L⁻¹ h⁻¹ for a model system. rsc.org This level of efficiency is a hallmark of flow chemistry.

The subsequent amination of the sulfonyl chloride intermediate to form the sulfonamide is also well-suited to flow processing. The precise stoichiometric mixing of the sulfonyl chloride and the amine, along with controlled temperature and residence time, can lead to high yields and purity of the final product. An eco-friendly flow synthesis of a library of sulfonamides has been demonstrated, emphasizing waste minimization and the use of green media. acs.org

The following interactive data tables showcase representative findings from research on the continuous flow synthesis of sulfonyl chlorides and sulfonamides, which are analogous to the steps involved in producing this compound.

Table 1: Continuous Flow Synthesis of Aryl Sulfonyl Chlorides

| Starting Material | Reagent | Reactor Volume (μL) | Residence Time (s) | Temperature (°C) | Yield (%) | Reference |

| Thiophenol | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | 639 | 41 | 25 | >95 | rsc.org |

| 4-Methylthiophenol | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | 639 | 41 | 25 | >95 | rsc.org |

| 4-Chlorothiophenol | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | 639 | 41 | 25 | >95 | rsc.org |

Table 2: Continuous Flow Amination of Aryl Sulfonyl Chlorides

| Aryl Sulfonyl Chloride | Amine | Solvent | Residence Time (min) | Temperature (°C) | Yield (%) | Reference |

| Benzenesulfonyl chloride | Diethylamine | Acetonitrile | 5 | 80 | 92 | acs.org |

| 4-Toluenesulfonyl chloride | Morpholine | Acetonitrile | 5 | 80 | 95 | acs.org |

| 4-Chlorobenzenesulfonyl chloride | Pyrrolidine | Acetonitrile | 5 | 80 | 94 | acs.org |

Furthermore, the integration of in-line purification techniques, such as the use of scavenger resins, can streamline the entire process from starting materials to the purified product, eliminating the need for traditional batch workups. chimia.ch This approach is particularly beneficial for creating libraries of compounds for drug discovery. acs.org

While the direct cyanation of benzenesulfonamides in a flow process is a more complex transformation, the development of continuous flow methods for C-H activation and cyanation of other aromatic compounds suggests that such a strategy could be developed for derivatives of this compound. nih.gov For example, an efficient continuous flow protocol for the α-cyanation of secondary and tertiary amines using magnetic nano-ferrites has been demonstrated. nih.gov

Mechanistic Investigations of Reactions Involving 3 Cyano N,n Dimethylbenzenesulfonamide

Elucidation of Reaction Pathways for Sulfonamide Formation and Interconversion

The formation of 3-cyano-N,N-dimethylbenzenesulfonamide typically proceeds via the reaction of 3-cyanobenzenesulfonyl chloride with dimethylamine (B145610). This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl sulfur center.

Reaction Pathway:

The generally accepted mechanism involves the nucleophilic attack of dimethylamine on the electrophilic sulfur atom of the sulfonyl chloride. This process is believed to proceed through a concerted or a stepwise pathway involving a short-lived intermediate.

Step 1: Nucleophilic Attack. The nitrogen atom of dimethylamine, possessing a lone pair of electrons, acts as a nucleophile and attacks the electron-deficient sulfur atom of 3-cyanobenzenesulfonyl chloride.

Step 2: Transition State/Intermediate Formation. This attack leads to the formation of a trigonal bipyramidal transition state or a short-lived pentacoordinate sulfur intermediate.

Step 3: Leaving Group Departure. The chloride ion, being a good leaving group, is subsequently expelled, leading to the formation of the stable sulfonamide product and hydrochloric acid. The acid is typically neutralized by an excess of the amine or an added base.

Interconversion reactions of the sulfonamide group in this compound are less common under typical synthetic conditions due to the high stability of the S-N bond. However, cleavage can be induced under harsh reductive or hydrolytic conditions, though such transformations are not typically synthetically useful for simple interconversion.

Table 1: Plausible Mechanistic Steps in the Formation of this compound

| Step | Description | Reactants | Products |

| 1 | Nucleophilic attack of dimethylamine on the sulfonyl chloride | 3-cyanobenzenesulfonyl chloride, Dimethylamine | Pentacoordinate sulfur intermediate/transition state |

| 2 | Elimination of chloride | Pentacoordinate sulfur intermediate/transition state | This compound, Chloride ion |

| 3 | Proton transfer | Protonated sulfonamide, Dimethylamine | This compound, Dimethylammonium ion |

Detailed Studies on Nucleophilic and Electrophilic Reactivity of the Cyano Group

The cyano group (C≡N) in this compound is a versatile functional group that can undergo both nucleophilic and electrophilic attack, although the latter is less common.

Nucleophilic Reactivity:

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to attack by nucleophiles.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxylic acid (3-(N,N-dimethylsulfamoyl)benzoic acid) or an amide (3-carbamoyl-N,N-dimethylbenzenesulfonamide) intermediate. The mechanism involves the initial attack of water or hydroxide (B78521) ion on the nitrile carbon, followed by a series of proton transfers and tautomerization steps.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the cyano group to form imine anions, which upon hydrolysis yield ketones.

Reduction: The cyano group can be reduced to a primary amine (3-(aminomethyl)-N,N-dimethylbenzenesulfonamide) using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. The mechanism of hydride reduction involves the nucleophilic addition of a hydride ion to the nitrile carbon. google.comnih.gov

Electrophilic Reactivity:

The nitrogen atom of the cyano group possesses a lone pair of electrons and can, in principle, act as a nucleophile. However, its reactivity is significantly diminished by the electron-withdrawing nature of the attached benzene (B151609) ring and the sulfonyl group. Reactions where the cyano nitrogen acts as a potent nucleophile are not common for this compound. One notable exception is its participation in cycloaddition reactions.

[3+2] Cycloaddition: The nitrile group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For example, reaction with an azide (B81097) can lead to the formation of a tetrazole ring. This reaction proceeds via a concerted pericyclic mechanism. uchicago.eduorganic-chemistry.org

Table 2: Reactivity of the Cyano Group in this compound

| Reaction Type | Reagent/Condition | Product Functional Group | Mechanistic Feature |

| Nucleophilic Addition (Hydrolysis) | H3O+ or OH-, heat | Carboxylic acid or Amide | Attack of water/hydroxide on the nitrile carbon |

| Nucleophilic Addition (Reduction) | LiAlH4 or H2/catalyst | Primary amine | Hydride attack on the nitrile carbon |

| Cycloaddition | Azides (e.g., NaN3) | Tetrazole | Concerted [3+2] cycloaddition |

Characterization of Reactive Intermediates and Transition States

The direct experimental characterization of reactive intermediates and transition states in reactions involving this compound is challenging due to their transient nature. However, their existence and structure are often inferred from kinetic studies, isotopic labeling experiments, and computational modeling.

For the sulfonamide formation , the key intermediate is a pentacoordinate sulfur species. Computational studies on related benzenesulfonyl chlorides suggest that the reaction can proceed through a spectrum of mechanisms, from a fully concerted (SN2-like) pathway with a single transition state to a stepwise addition-elimination pathway with a distinct intermediate, depending on the nucleophile and solvent. mdpi.com

In the hydrolysis of the cyano group , amide intermediates are formed, which can sometimes be isolated under controlled conditions. lumenlearning.com The transition states for the nucleophilic attack on the nitrile and subsequent steps have been modeled computationally for simpler nitriles, providing insight into the energy barriers of the reaction.

For cycloaddition reactions , the mechanism is generally considered to be concerted, proceeding through a single, highly ordered transition state. The geometry of this transition state dictates the regiochemistry and stereochemistry of the resulting heterocyclic product.

Analysis of Stereochemical Control and Selectivity in Asymmetric Transformations

Currently, there is a lack of specific research in the scientific literature focusing on the stereochemical control and selectivity in asymmetric transformations directly involving this compound as a chiral substrate or catalyst.

However, general principles of asymmetric synthesis can be applied to predict potential stereochemical outcomes in hypothetical reactions. For instance, if a chiral center were introduced elsewhere in the molecule, the existing functional groups could influence the diastereoselectivity of subsequent reactions.

Substrate Control: If the N,N-dimethylamino group were replaced with a chiral amine, this could direct the approach of reagents to other parts of the molecule, leading to stereoselective transformations.

Catalyst Control: In reactions involving the cyano group, the use of a chiral catalyst could, in principle, lead to enantioselective addition. For example, the asymmetric reduction of the cyano group or the asymmetric addition of an organometallic reagent could be envisioned using a chiral catalytic system.

While the potential for stereochemical control exists, dedicated studies are required to explore and establish these possibilities for this compound.

Structural Elucidation and Advanced Characterization Techniques of 3 Cyano N,n Dimethylbenzenesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

The ¹H NMR spectrum of 3-cyano-N,N-dimethylbenzenesulfonamide is expected to show distinct signals corresponding to the aromatic protons and the N,N-dimethyl groups.

Aromatic Region (δ 7.5–8.2 ppm): The benzene (B151609) ring has four protons, each in a unique chemical environment due to the meta substitution pattern. This will result in a complex multiplet system.

The proton at position 2 (H-2), being ortho to both the cyano and sulfonamide groups, would be the most deshielded and is expected to appear as a singlet or a narrow triplet around δ 8.1-8.2 ppm.

The proton at position 6 (H-6), ortho to the sulfonamide group, is predicted to resonate around δ 7.9-8.0 ppm as a doublet of doublets.

The proton at position 4 (H-4), ortho to the cyano group, would likely appear around δ 7.8-7.9 ppm, also as a doublet of doublets.

The proton at position 5 (H-5), situated between H-4 and H-6, is expected to be the most shielded of the aromatic protons, resonating around δ 7.6-7.7 ppm as a triplet.

Aliphatic Region (δ 2.7–2.8 ppm): The six protons of the two methyl groups on the nitrogen atom are chemically equivalent. They are expected to produce a sharp singlet in the aliphatic region of the spectrum, likely around δ 2.7 ppm, based on data from similar N,N-dimethylbenzenesulfonamides. rsc.org

Expected ¹H NMR Data for this compound

This table is generated based on predicted values from analogous compounds.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic H-2 | 8.1 – 8.2 | t (triplet) or s (singlet) |

| Aromatic H-6 | 7.9 – 8.0 | dd (doublet of doublets) |

| Aromatic H-4 | 7.8 – 7.9 | dd (doublet of doublets) |

| Aromatic H-5 | 7.6 – 7.7 | t (triplet) |

| N(CH₃)₂ | 2.7 – 2.8 | s (singlet) |

The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the six carbons of the benzene ring, the cyano carbon, and the two equivalent methyl carbons.

Aromatic Carbons (δ 115–142 ppm):

The carbon atom attached to the sulfonamide group (C-1) is expected to be significantly deshielded, with a chemical shift around δ 140-142 ppm.

The carbon bearing the cyano group (C-3) would also be deshielded, appearing around δ 135-137 ppm.

The remaining aromatic carbons (C-2, C-4, C-5, C-6) are expected to resonate in the δ 125-134 ppm range.

Cyano Carbon (δ 116–118 ppm): The carbon of the nitrile group (C≡N) typically appears in this region.

Quaternary Carbon (C-3): The carbon attached to the cyano group (C-3) and the carbon attached to the sulfonyl group (C-1) are quaternary and will likely show weaker signals.

Aliphatic Carbon (δ ~38 ppm): The two equivalent methyl carbons of the N,N-dimethyl group are predicted to give a single signal at approximately δ 38 ppm.

Expected ¹³C NMR Data for this compound

This table is generated based on predicted values from analogous compounds.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (C-SO₂) | 140 – 142 |

| C-3 (C-CN) | 135 – 137 |

| Aromatic CHs | 125 – 134 |

| C≡N | 116 – 118 |

| N(CH₃)₂ | ~38 |

2D NMR experiments are crucial for unambiguously assigning the signals and confirming the molecular structure. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent aromatic protons. libretexts.org Cross-peaks would be expected between H-4 and H-5, H-5 and H-6, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would definitively link each aromatic proton signal (H-2, H-4, H-5, H-6) to its corresponding carbon signal and the N-methyl proton signal to the N-methyl carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include:

The N-methyl protons showing a correlation to the C-1 carbon, confirming the attachment of the dimethylamino group to the sulfonyl group.

Aromatic protons H-2 and H-4 showing correlations to the cyano carbon, confirming the position of the nitrile group.

Aromatic protons H-2 and H-6 showing correlations to the C-1 carbon, confirming the position of the sulfonamide group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions from the sulfonamide and cyano groups. nih.gov

Sulfonamide Group (-SO₂N(CH₃)₂): This group gives rise to two strong and characteristic stretching bands.

Asymmetric S=O stretching: Expected in the range of 1310–1350 cm⁻¹. researchgate.netresearchgate.net

Symmetric S=O stretching: Expected in the range of 1140–1170 cm⁻¹. researchgate.netresearchgate.net

Cyano Group (-C≡N): A sharp, medium-intensity absorption band corresponding to the C≡N triple bond stretch is expected in the region of 2220–2240 cm⁻¹.

Aromatic Ring:

C=C stretching vibrations within the ring would appear in the 1450–1600 cm⁻¹ region.

C-H stretching vibrations would be observed just above 3000 cm⁻¹.

Alkyl Group:

C-H stretching from the methyl groups would be found in the 2850–3000 cm⁻¹ range.

Expected IR Absorption Bands for this compound

This table is generated based on characteristic group frequencies.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

| -SO₂- | Asymmetric Stretch | 1310 – 1350 | Strong |

| -SO₂- | Symmetric Stretch | 1140 – 1170 | Strong |

| -C≡N | Stretch | 2220 – 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | > 3000 | Medium |

| Aromatic C=C | Stretch | 1450 – 1600 | Medium-Weak |

| Alkyl C-H | Stretch | 2850 – 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

The nominal molecular weight of this compound (C₉H₁₀N₂O₂S) is 210.25 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 210. A common fragmentation pathway for benzenesulfonamides involves the loss of SO₂ (64 Da). nih.govresearchgate.net Another typical fragmentation involves the cleavage of the S-N bond.

Key expected fragments would include:

[M - SO₂]⁺: A peak at m/z = 146, corresponding to the loss of sulfur dioxide.

[M - N(CH₃)₂]⁺: A peak at m/z = 166, resulting from the cleavage of the S-N bond.

[C₆H₄CN]⁺: A peak at m/z = 102, representing the cyanophenyl cation.

[SO₂N(CH₃)₂]⁺: A peak at m/z = 108, from the dimethylsulfamoyl fragment.

High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. rsc.org For C₉H₁₀N₂O₂S, the calculated exact mass is 210.0463. An HRMS measurement confirming this value to within a few parts per million would provide strong evidence for the compound's identity.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. While a specific crystal structure for this compound is not publicly available, a comprehensive understanding of its likely solid-state molecular architecture and conformation can be inferred from the crystallographic data of structurally related N,N-dimethylbenzenesulfonamides and other aromatic sulfonamide derivatives.

Analysis of analogous structures reveals that the geometry around the sulfur atom in benzenesulfonamides is typically a distorted tetrahedron. The conformation of these molecules is largely defined by the torsion angles involving the S-N and S-C bonds. For instance, in N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine, the molecule exhibits a specific conformation that influences its crystal packing. researchgate.net Similarly, studies on various N-(aryl)arylsulfonamides show that the molecule is often bent at the sulfur atom, with the C—SO2—NH—C torsion angle being a key conformational parameter. nih.gov In N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, this torsion angle is 66.5 (2)°. nih.gov The orientation of the two aromatic rings relative to each other is another critical feature, with the dihedral angle between them varying based on the substitution pattern. nih.govresearchgate.net

To illustrate the expected crystallographic parameters for this compound, a table of representative data from closely related sulfonamide structures is presented below.

Table 1: Representative Crystallographic Data for Structurally Related Sulfonamides

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| N-(2,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide | Triclinic | P-1 | 8.225 | 8.423 | 10.992 | 88.97 | nih.gov |

| N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]ethanamine | Triclinic | P-1 | 5.3642 | 11.8316 | 12.1784 | 95.50 | researchgate.net |

| N'-(cyano)-N,N'-dimethyl-4-nitrobenzohydrazide | Orthorhombic | P212121 | 8.1974 | 10.6696 | 12.9766 | 90 | mdpi.com |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal packing of sulfonamide derivatives is predominantly governed by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. In sulfonamides containing N-H protons, N—H⋯O hydrogen bonds are a common and dominant feature, often forming chains or dimers. nih.govnih.govnih.gov However, in N,N-disubstituted sulfonamides like this compound, the absence of a traditional hydrogen bond donor on the sulfonamide nitrogen necessitates the involvement of weaker C—H⋯O and C—H⋯N interactions to direct the crystal packing.

The cyano group is a versatile participant in intermolecular interactions. The nitrogen atom of the cyano group can act as a hydrogen bond acceptor, leading to the formation of C—H⋯N hydrogen bonds. nih.gov Furthermore, the π-system of the cyano group can engage in π-π stacking interactions with the aromatic rings of neighboring molecules. The presence of the electron-withdrawing nitro group in N,N-dimethyl-4-nitrobenzenesulfonamide has been shown to enhance dipole-dipole interactions and π-π stacking. A similar effect can be anticipated for the cyano group in the title compound.

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state will be the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions. The key conformational features to consider are the rotation around the S-C(aryl) and S-N bonds.

The torsion angle between the plane of the benzene ring and the S-N bond, as well as the orientation of the N,N-dimethyl groups, will be influenced by steric hindrance and electronic effects. In related N-(aryl)benzenesulfonamides, the molecule often adopts a twisted conformation. researchgate.net For instance, in N-(3,4-Dimethylphenyl)benzenesulfonamide, the sulfonamide N atom is approximately perpendicular to the plane of the S-bound benzene ring. researchgate.net

Computational methods, such as density functional theory (DFT), can be employed to calculate the relative energies of different conformers and predict the most stable conformation in the gas phase. rsc.org However, it is the interplay between these intrinsic conformational preferences and the intermolecular forces in the solid state that will ultimately determine the conformation observed in the crystal structure. The analysis of the Cambridge Structural Database (CSD) for N-(4-methoxyphenyl)-sulfonamides reveals that while bond lengths and angles are generally similar, the C-S-N-C torsion angles can vary significantly, leading to different orientations of the phenyl rings. mdpi.com This highlights the conformational flexibility of the sulfonamide linkage and its sensitivity to the crystalline environment.

Other Complementary Spectroscopic Techniques (e.g., UV-Vis Spectroscopy, Raman Spectroscopy)

Besides the core techniques of NMR and IR spectroscopy and mass spectrometry, other spectroscopic methods such as UV-Vis and Raman spectroscopy provide valuable complementary information for the characterization of this compound.

UV-Vis Spectroscopy: The electronic transitions in aromatic compounds give rise to characteristic absorption bands in the UV-Vis spectrum. up.ac.za For this compound, the presence of the substituted benzene ring is expected to result in absorptions in the UV region. Aromatic compounds typically exhibit a primary band and a secondary band, which are associated with the π-system of the benzene ring. up.ac.za The position and intensity of these bands can be influenced by the nature and position of the substituents. The cyano and dimethylsulfamoyl groups will act as auxochromes, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to unsubstituted benzene. The UV-Vis spectrum can also be sensitive to aggregation phenomena in solution. mdpi.com

Raman Spectroscopy: Raman spectroscopy is a vibrational spectroscopy technique that is complementary to infrared spectroscopy. It is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, the C≡N stretching vibration of the cyano group is expected to give a strong and characteristic Raman signal. This band is typically observed in the region of 2200-2240 cm⁻¹. The exact position of this band can provide information about the molecular environment and intermolecular interactions.

Resonance Raman spectroscopy can be a powerful tool for studying the vibrational modes of specific parts of a molecule by exciting into an electronic absorption band. nih.gov While the title compound may not have a suitable chromophore for resonance Raman in the visible region, this technique has been applied to study aromatic sulfonamides bound to proteins. nih.gov

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Feature | Approximate Position/Range | Notes |

| UV-Vis Spectroscopy | π → π* transitions | 200-300 nm | Solvent-dependent shifts may be observed. |

| Raman Spectroscopy | C≡N stretch | 2200-2240 cm⁻¹ | Strong, characteristic band. |

| Raman Spectroscopy | S-N stretch | 800-1000 cm⁻¹ | May be coupled with other vibrations. |

| Raman Spectroscopy | Aromatic C-H stretch | 3000-3100 cm⁻¹ | Characteristic of the benzene ring. |

Applications of 3 Cyano N,n Dimethylbenzenesulfonamide As a Synthetic Precursor and Building Block

Precursor in the Synthesis of Diverse Heterocyclic Systems

The electron-withdrawing nature of the cyano group in 3-cyano-N,N-dimethylbenzenesulfonamide makes it an excellent participant in cycloaddition reactions for the construction of nitrogen-containing heterocycles. tcichemicals.com This reactivity is a cornerstone of its application as a synthetic precursor.

A significant application is in the synthesis of tetrazoles. The reaction of nitriles with azides is a well-established method for forming the tetrazole ring system. tcichemicals.com Specifically, N-cyanosulfonamide derivatives readily undergo [2+3] cycloaddition reactions with sources of azide (B81097), such as sodium azide, to produce N-sulfonyl-substituted tetrazoles in high yields. researchgate.net This transformation converts the linear nitrile functionality into a planar, five-membered aromatic heterocycle, which is a common bioisostere for carboxylic acids in medicinal chemistry. The general reactivity of the nitrile group also suggests potential for its use in constructing other heterocyclic systems like isoxazolines through cycloadditions with nitrile N-oxides. mdpi.com

The following table outlines a key heterocyclic synthesis starting from this compound.

| Precursor | Reagent | Reaction Type | Resulting Heterocyclic System |

| This compound | Sodium Azide (NaN₃) | [2+3] Cycloaddition | 3-(1H-tetrazol-5-yl)-N,N-dimethylbenzenesulfonamide |

Utility in Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

The dual functionality of this compound allows it to engage in a variety of crucial bond-forming reactions, enhancing its role as a versatile building block.

Carbon-Nitrogen (C-N) Bond Formation: The most direct example of C-N bond formation is the synthesis of heterocycles as detailed previously, where the cyano nitrogen becomes incorporated into a new ring system. tcichemicals.comresearchgate.net Beyond cycloadditions, the cyano group can be transformed through standard functional group interconversions. For instance, catalytic reduction (e.g., hydrogenation) of the nitrile converts it into a primary amine (an aminomethyl group), a fundamental transformation that introduces a highly versatile nucleophilic site for subsequent reactions. cognitoedu.org Furthermore, hydrolysis of the nitrile can yield a carboxamide, another important C-N bond-containing functional group. ebsco.com

Carbon-Carbon (C-C) Bond Formation: The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles, enabling the formation of new carbon-carbon bonds. A classic application is the reaction with organometallic reagents, such as Grignard or organolithium reagents. tcichemicals.com This nucleophilic addition, followed by hydrolysis, transforms the cyano group into a ketone, effectively lengthening the carbon skeleton and introducing a valuable carbonyl functional group. tcichemicals.com In more advanced applications, aryl nitriles can participate in transition-metal-catalyzed cross-coupling reactions where the cyano group acts as a leaving group, allowing for the formation of biaryl structures. acs.orgsnnu.edu.cn

The table below summarizes the potential bond-forming reactions based on the compound's functional groups.

| Functional Group | Reaction Class | Reagent Type | Bond Formed | Potential Product Class |

| Cyano (C≡N) | Cycloaddition | Azides | C-N | Tetrazoles |

| Cyano (C≡N) | Reduction | Reducing Agents (e.g., H₂/Catalyst) | C-N | Primary Amines |

| Cyano (C≡N) | Nucleophilic Addition | Organometallic (e.g., Grignard) | C-C | Ketones |

| Aryl C-CN | Cross-Coupling | Arylboronic Esters (with Ni catalyst) | C-C | Biaryls |

Development of Chemical Libraries for Drug Discovery Programs (focus on synthetic strategy)

The sulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs. nih.gov This makes this compound an attractive starting point for the development of chemical libraries aimed at drug discovery programs. The synthetic strategy hinges on using the cyano group as a versatile handle for diversification.

A focused library can be generated through a divergent synthetic approach. The strategy involves transforming the cyano group of the common precursor into a range of different functionalities or heterocyclic rings. Each transformation creates a new, distinct sub-family of compounds. This method allows for the rapid generation of structural diversity around the core N,N-dimethylbenzenesulfonamide scaffold, which is essential for exploring structure-activity relationships (SAR) in high-throughput screening campaigns.

The strategic development of a chemical library from this precursor can be outlined as follows:

| Stage | Action | Description | Example Outcome |

| Stage 1: Core Scaffold | Synthesis/Acquisition | The starting material is the common precursor, this compound. | A single, pure starting material. |

| Stage 2: Primary Diversification | Parallel Reactions | The cyano group is subjected to a panel of diverse chemical reactions in parallel (e.g., cycloadditions, reductions, nucleophilic additions). | A set of core analogues with different functional groups (tetrazole, amine, ketone, etc.) at the 3-position. |

| Stage 3: Library Expansion | Secondary Reactions | The newly installed functional groups from Stage 2 are used for further derivatization (e.g., acylation of the amine, condensation of the ketone). | A large and diverse library of final compounds for biological screening. |

Role in the Synthesis of Advanced Organic Intermediates

By virtue of the transformations described, this compound serves as a valuable precursor not just for final compounds, but for the synthesis of more complex, advanced organic intermediates. The initial modification of the cyano group elevates the structural and functional complexity of the molecule, yielding new platforms for further synthetic elaboration.

For example, the conversion to 3-(1H-tetrazol-5-yl)-N,N-dimethylbenzenesulfonamide creates an intermediate where the tetrazole ring can be further N-alkylated to modulate physicochemical properties. The reduction to 3-(aminomethyl)-N,N-dimethylbenzenesulfonamide produces a key intermediate that can be coupled with a wide range of electrophiles, such as carboxylic acids or sulfonyl chlorides, to build larger, more elaborate structures. Each product of the initial transformation is itself a stable, isolable compound that serves as a more advanced building block for multi-step syntheses.

The table below highlights the role of this compound in generating these advanced intermediates.

| Starting Material | Transformation | Resulting Advanced Intermediate | Classification / Potential Use |

| This compound | [2+3] Cycloaddition with NaN₃ | 3-(1H-tetrazol-5-yl)-N,N-dimethylbenzenesulfonamide | Heterocyclic sulfonamide; precursor for medicinal chemistry. |

| This compound | Catalytic Reduction | 3-(aminomethyl)-N,N-dimethylbenzenesulfonamide | Benzylic amine; building block for amide or sulfonamide synthesis. |

| This compound | Grignard Reaction (e.g., with MeMgBr) followed by hydrolysis | 3-acetyl-N,N-dimethylbenzenesulfonamide | Keto-sulfonamide; intermediate for further carbonyl chemistry. |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Green Chemistry Protocols for Synthesis

The traditional synthesis of benzenesulfonamides often involves multi-step processes that utilize harsh reagents, such as chlorosulfonic acid, and large volumes of organic solvents, leading to significant waste generation. prepchem.comgoogle.com Future research must prioritize the development of environmentally benign and sustainable methods for the synthesis of 3-cyano-N,N-dimethylbenzenesulfonamide.

Key areas of investigation include:

Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, represent a promising green alternative. rsc.org Research could focus on a one-pot mechanochemical process starting from aryl bromides or carboxylic acids, potentially reducing reaction time, energy consumption, and eliminating the need for bulk solvents. rsc.orgresearchgate.net

Aqueous Synthesis: Exploring water as a reaction solvent is a cornerstone of green chemistry. Future protocols could adapt methods that use water as the medium, employing dynamic pH control to facilitate the reaction between the sulfonyl chloride precursor and dimethylamine (B145610), thereby omitting organic bases and simplifying product isolation to simple filtration. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and efficient way to forge C-S bonds. domainex.co.uk Future studies could develop a one-pot, three-component reaction using a suitable 3-cyanobenzene precursor, a sulfur dioxide surrogate (like DABSO), and dimethylamine, driven by light at room temperature. acs.orgthieme-connect.com This approach avoids high temperatures and harsh reagents, aligning with green chemistry principles. nih.gov

| Parameter | Traditional Synthesis | Future Green Protocols |

|---|---|---|

| Reagents | Chlorosulfonic acid, organic bases (e.g., pyridine) | SO2 surrogates, photocatalysts, simple bases (e.g., K2CO3) |

| Solvents | Volatile organic solvents (e.g., pyridine (B92270), DCM) | Water or solvent-free (mechanochemistry) |

| Energy Input | Often requires heating | Room temperature (photocatalysis) or mechanical energy |

| Waste Profile | High, acidic waste streams | Minimized waste, easier product isolation |

| Atom Economy | Moderate | Potentially higher through one-pot strategies |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The unique electronic properties imparted by the meta-positioned cyano and sulfonamide groups suggest that this compound could be a substrate for novel and unconventional chemical transformations. Future research should aim to unlock this synthetic potential.

Unexplored avenues include:

Directed C-H Functionalization: The cyano group can serve as a directing group for transition-metal-catalyzed C-H functionalization, enabling the selective installation of new functional groups at positions ortho to the nitrile. nih.gov Research could explore palladium or other transition-metal-catalyzed C-H activation to introduce alkyl, aryl, or other groups onto the benzene (B151609) ring, rapidly building molecular complexity. youtube.com This strategy offers a highly efficient route to novel derivatives without the need for pre-functionalized starting materials. youtube.com

Decarboxylative Sulfonamidation: Recent advances have shown that sulfonamides can be synthesized directly from aromatic carboxylic acids via decarboxylative halosulfonylation. nih.govnih.govacs.org Future work could investigate a convergent synthesis of derivatives of this compound starting from 3-carboxy-N,N-dimethylbenzenesulfonamide and various coupling partners, leveraging this modern bond-forming strategy.

Transformations of the Cyano Group: Beyond its role as a directing group, the cyano moiety is a versatile functional handle that can be converted into amines, amides, carboxylic acids, or tetrazoles. A systematic exploration of the reactivity of the cyano group in this specific electronic context could yield a library of new compounds with diverse physicochemical properties.

Integration into Chemoinformatics and AI-Driven Synthesis Design

Future directions in this domain are:

AI-Powered Retrosynthesis: Retrosynthesis software can propose novel and efficient synthetic routes by analyzing vast reaction databases. chemcopilot.com Future research could employ AI tools to design optimal, sustainable, and high-yielding pathways to this compound and its derivatives, potentially uncovering non-intuitive strategies that a human chemist might overlook. preprints.org

Property Prediction and Virtual Screening: Chemoinformatic tools and machine learning models can predict the physicochemical and biological properties (e.g., solubility, binding affinity, ADMET profiles) of virtual compounds. nih.govescholarship.orgnih.gov This allows for the in silico design and screening of large virtual libraries of this compound analogues to identify candidates with desired characteristics before committing to laboratory synthesis. mdpi.com

Autonomous Synthesis: The ultimate goal is to couple AI-driven synthesis planning with robotic platforms for autonomous reaction execution and optimization. researchgate.net Future projects could use an AI "brain" to plan a synthesis for a novel derivative, which is then carried out by an automated robotic system that can monitor the reaction and provide feedback to the AI for iterative refinement of the reaction conditions. synthiaonline.com

Design Principles for Next-Generation Chemical Probes and Materials

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry, notably as an inhibitor of carbonic anhydrase (CA) enzymes, some of which are associated with cancer. acs.orgnih.govresearchgate.netunich.it The presence of the cyano group provides an additional vector for modification and interaction, making this compound an attractive starting point for new chemical probes and materials.

Key design principles to explore are:

Targeted Enzyme Inhibitors: The primary sulfonamide is a key zinc-binding group for CA inhibition. While the N,N-dimethylated sulfonamide in the title compound would abolish this canonical binding, its core structure is ideal for derivatization. Future research could focus on modifying the scaffold to re-introduce a primary sulfonamide while using the cyano-substituted ring to achieve selectivity for specific CA isozymes, such as the tumor-associated CA IX and XII. nih.gov

Fluorescent Probes: By conjugating the this compound scaffold to a fluorophore, it may be possible to create fluorescent probes for biological imaging. nih.govrsc.org The sulfonamide portion could be designed to target specific enzymes or cellular environments, while the fluorophore provides a readout signal. acs.orgnih.gov The design could focus on creating probes that change their fluorescent properties upon binding to a target, enabling real-time monitoring of biological processes. researchgate.net

Functional Materials: The rigid aromatic core and polar functional groups suggest potential applications in materials science. Research could investigate the incorporation of this molecule into polymers or metal-organic frameworks (MOFs) to create materials with tailored electronic or binding properties.

| Application | Design Strategy | Key Functional Groups | Potential Target |

|---|---|---|---|

| Enzyme Inhibitor | Incorporate a primary sulfonamide; use the substituted ring for isozyme selectivity. | -SO2NH2, -CN | Carbonic Anhydrase IX/XII |

| Fluorescent Probe | Conjugate scaffold to a fluorophore (e.g., NBD, fluorescein). | Sulfonamide (for targeting), Cyano (for modulation), Fluorophore | Specific proteins or cellular ions |

| Functional Material | Polymerize or co-crystallize into extended structures. | Aromatic Ring, -CN, -SO2N(CH3)2 | Gas sorption, catalysis, sensing |

In-Situ Spectroscopic Monitoring of Reaction Kinetics and Mechanisms

A deep understanding of reaction kinetics and mechanisms is crucial for optimizing synthetic processes. In-situ spectroscopic techniques allow for the real-time monitoring of reacting systems without the need for sampling, providing a wealth of data on reaction progress, intermediate formation, and endpoint determination.

Future research should apply these techniques to the synthesis of this compound:

Raman Spectroscopy: Raman spectroscopy is highly sensitive to changes in molecular vibrations and is particularly useful for monitoring functional groups and aromatic substitution patterns in real-time. irdg.orglibretexts.orghoriba.com It could be used to track the consumption of starting materials and the formation of the sulfonamide product, providing precise kinetic data to understand the reaction mechanism and identify rate-limiting steps. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel to monitor the concentration of key species by tracking their characteristic infrared absorption bands. This would be valuable for optimizing reaction conditions such as temperature, catalyst loading, and addition rates to maximize yield and minimize impurities.

By applying these in-situ methods, researchers can move beyond traditional trial-and-error optimization, enabling a more rational, data-driven approach to developing robust and efficient synthetic protocols for this compound.

Q & A

Q. What factors govern the compound’s stability under long-term storage?

- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Lyophilization or storage under argon in amber vials at −20°C minimizes hydrolysis and photodegradation. Identify degradation products using LC-MS/MS .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.